Cas no 466-80-8 (1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one,2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)-)

1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one,2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)- structure
466-80-8 structure
Productnaam:1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one,2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)-
CAS-nummer:466-80-8
MF:C16H19NO3
MW:273.326964616776
CID:331439
PubChem ID:441076

1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one,2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one,2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)-
    • Α-(2-METHYL-01-OXO-2-PROPENYL)-Ω-(SULFOOXY)POLY[OXY(METHYL-1,2-ETHANEDIYL)], SODIUM SALT
    • α-Erythroidine
    • (4bS,6R,13aS)-6-methoxy-1,6,10,12,13,13a-hexahydro-3H,5H-pyrano[4',3':3,4]pyrido[2,1-i]indol-3-one
    • 0M56M9D8T6
    • alpha-Erythroidine
    • NS00094633
    • UNII-0M56M9D8T6
    • 4-[(R)-hydroxy-[(2S,5R)-5-vinylquinuclidin-2-yl]methyl]quinolin-6-ol
    • (3beta,12beta)-1,2,6,7-Tetradehydro-12,17-dihydro-3-methoxy-16(15H)-oxaerythrinan-15-one
    • C06531
    • .ALPHA.-ERYTHROIDINE [MI]
    • Q27236951
    • AC1L9AI2
    • DTXSID10331559
    • 466-80-8
    • (3.BETA.,12.BETA.)-1,2,6,7-TETRADEHYDRO-12,17-DIHYDRO-3-METHOXY-16(15H)-OXAERYTHRINAN-15-ONE
    • SureCN4883322
    • 1H,12H-Benzo(I)pyrano(3,4-g)indolizin-12-one, 2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)-
    • SCHEMBL4883322
    • alpha-Erythroidine [MI]
    • Inchi: InChI=1S/C16H19NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2-3,5,8,11,13H,4,6-7,9-10H2,1H3/t11-,13+,16+/m1/s1
    • InChI-sleutel: IXPDLJKEPLTCOU-FFSVYQOJSA-N
    • LACHT: CO[C@H]1C=CC2[C@@]3(N(CC=2)CC[C@@H]2COC(C=C32)=O)C1

Berekende eigenschappen

  • Exacte massa: 273.136
  • Monoisotopische massa: 273.136
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 1
  • Complexiteit: 548
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: nothing
  • XLogP3: 0.4
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 38.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.27
  • Smeltpunt: 58-60°
  • Kookpunt: 522°C at 760 mmHg
  • Vlampunt: 269.5°C
  • Brekindex: 1.613
  • PSA: 38.77000
  • LogboekP: 1.38310
  • Specifieke rotatie: D27 +136° (c = 0.5 in water)

1H,12H-Benzo[i]pyrano[3,4-g]indolizin-12-one,2,6,8,9,9a,10-hexahydro-2-methoxy-, (2R,9aS,13bS)- Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk